molecular formula C6H4INO2 B031131 1-Iodo-3-nitrobenzene CAS No. 645-00-1

1-Iodo-3-nitrobenzene

Cat. No.: B031131
CAS No.: 645-00-1
M. Wt: 249.01 g/mol
InChI Key: CBYAZOKPJYBCHE-UHFFFAOYSA-N
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Description

1-Iodo-3-nitrobenzene is an organic compound with the molecular formula C6H4INO2. It is a derivative of benzene, where an iodine atom and a nitro group are substituted at the first and third positions, respectively. This compound appears as a yellow crystalline solid and is known for its applications in organic synthesis and industrial chemistry .

Preparation Methods

Chemical Reactions Analysis

1-Iodo-3-nitrobenzene undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-iodo-3-nitrobenzene in chemical reactions involves the activation of the aromatic ring by the nitro group, making it more susceptible to nucleophilic attack. The iodine atom, being a good leaving group, facilitates substitution reactions. In reduction reactions, the nitro group undergoes a series of electron transfer steps, ultimately converting to an amino group .

Properties

IUPAC Name

1-iodo-3-nitrobenzene
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InChI

InChI=1S/C6H4INO2/c7-5-2-1-3-6(4-5)8(9)10/h1-4H
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InChI Key

CBYAZOKPJYBCHE-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CC(=C1)I)[N+](=O)[O-]
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Molecular Formula

C6H4INO2
Record name 1-IODO-3-NITROBENZENE
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DSSTOX Substance ID

DTXSID5025449
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Molecular Weight

249.01 g/mol
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Physical Description

Monoclinic prisms or tan solid. (NTP, 1992), Prisms or tan solid; mp = 36-38 deg C; [CAMEO]
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Boiling Point

536 °F at 760 mmHg (NTP, 1992)
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Flash Point

161 °F (NTP, 1992)
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Solubility

less than 1 mg/mL at 66 °F (NTP, 1992)
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Density

1.9477 at 122 °F (NTP, 1992) - Denser than water; will sink
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Vapor Pressure

0.00174 [mmHg]
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CAS No.

645-00-1
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Melting Point

97 to 100 °F (NTP, 1992)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the notable optical properties of 1-iodo-3-nitrobenzene and what applications do they suggest?

A1: this compound exhibits a significant non-linear optical (NLO) response as demonstrated by Kurtz-Perry powder technique analysis. [] Specifically, it shows no absorption in the visible region from 390 nm to 1100 nm with a fundamental cutoff wavelength around 390 nm. [] This transparency in the visible spectrum combined with its NLO properties makes it a promising candidate for applications in nonlinear optics, such as frequency doubling and optical switching.

Q2: How do intermolecular interactions influence the crystal packing of this compound?

A2: The crystal structure of this compound is primarily stabilized by I···I and NO₂···NO₂ interactions between the planar molecules. [] Interestingly, unlike 4-iodonitrobenzene, this compound does not exhibit highly symmetrical I···NO₂ intermolecular interactions. [] This difference in packing behavior highlights how the position of substituents on the benzene ring can significantly impact intermolecular interactions and ultimately, crystal structure.

Q3: Has this compound been utilized in the synthesis of any pharmaceutical compounds?

A3: Yes, this compound serves as a key starting material in the synthesis of the antineoplastic drug GDC-0449. [] Its reaction with pyridine-1-oxide initiates a synthetic route involving cross-coupling, deoxidation, halogenation, reduction, and amidation steps to achieve the final drug compound. [] This synthetic approach highlights the versatility of this compound as a building block in organic synthesis.

Q4: What analytical techniques are commonly employed to characterize this compound?

A4: Several techniques are used to characterize this compound. Powder X-ray diffraction (PXRD) helps determine its crystal structure. [] FTIR analysis confirms the presence of functional groups like nitro and iodo. [] UV-Vis absorption spectroscopy helps understand its optical properties, particularly its transparency in the visible region. [] Additionally, thermal analysis techniques like TGA-DTA and DSC are used to assess its thermal stability and decomposition behavior. []

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